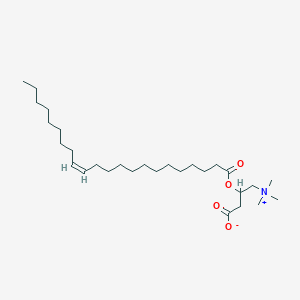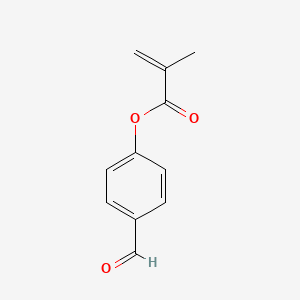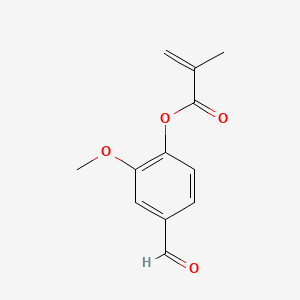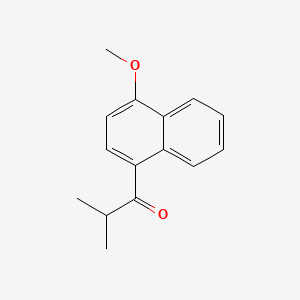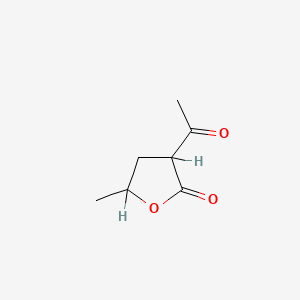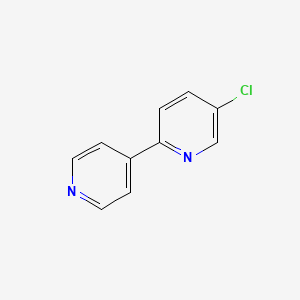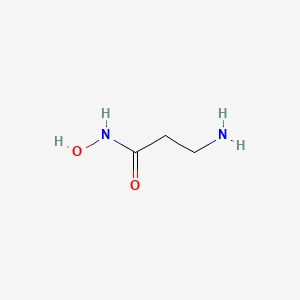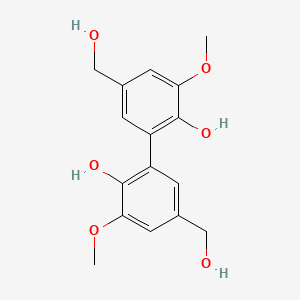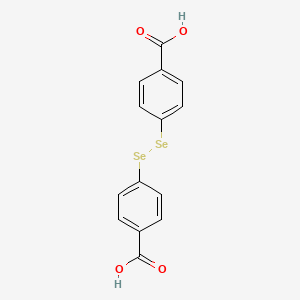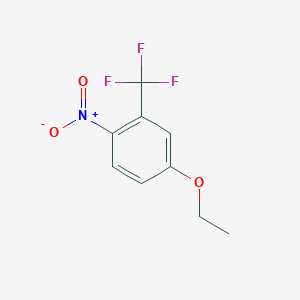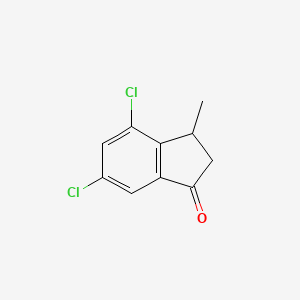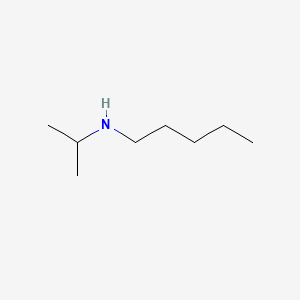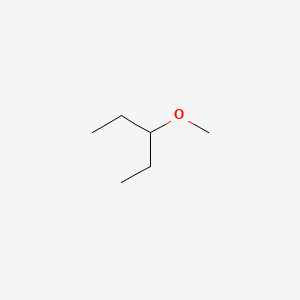
3-Methoxypentane
Overview
Description
3-Methoxypentane, also known as 1-Ethylpropyl methyl ether, is an organic compound with the molecular formula C6H14O. It is a member of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is a colorless liquid with a mild, ether-like odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxypentane can be synthesized via the Williamson ether synthesis method. This involves the reaction of an alkoxide ion with a primary alkyl halide. One common route is the reaction of sodium methoxide (CH3ONa) with 3-bromopentane (CH3CH2CH2CH2Br) under anhydrous conditions. The reaction proceeds as follows:
CH3ONa+CH3CH2CH2CH2Br→CH3OCH2CH2CH2CH3+NaBr
Industrial Production Methods
Industrial production of this compound typically involves the same Williamson ether synthesis on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of anhydrous conditions and appropriate solvents is crucial to avoid side reactions and contamination.
Chemical Reactions Analysis
Types of Reactions
3-Methoxypentane primarily undergoes substitution reactions due to the presence of the ether functional group. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: In the presence of strong acids like hydroiodic acid (HI), this compound can undergo cleavage to form methanol and 3-iodopentane.
Oxidation Reactions: Under strong oxidizing conditions, such as with potassium permanganate (KMnO4), the ether bond can be cleaved, leading to the formation of carboxylic acids or other oxidized products.
Major Products Formed
Substitution: Methanol and 3-iodopentane.
Oxidation: Depending on the conditions, products can include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3-Methoxypentane is used in various scientific research applications due to its properties as an ether solvent. It is employed in:
Chemistry: As a solvent in organic synthesis and reactions requiring anhydrous conditions.
Biology: In the extraction and purification of biological samples.
Medicine: As a solvent in the formulation of certain pharmaceuticals.
Industry: In the manufacture of fine chemicals and advanced intermediates.
Mechanism of Action
The mechanism of action of 3-Methoxypentane is primarily as a solvent. It facilitates the dissolution of reactants and intermediates, thereby enhancing the rate and efficiency of chemical reactions. The ether oxygen can also participate in hydrogen bonding, influencing the solubility and reactivity of various compounds.
Comparison with Similar Compounds
Similar Compounds
Methoxymethane (Dimethyl ether): A simpler ether with two methyl groups.
1-Methoxypropane: An ether with a methoxy group and a propyl group.
2-Methoxypentane: An isomer of 3-Methoxypentane with the methoxy group on the second carbon.
Uniqueness
This compound is unique due to its specific structure, which provides distinct physical and chemical properties compared to its isomers and other ethers. Its position of the methoxy group on the third carbon atom influences its reactivity and applications in various fields.
Properties
IUPAC Name |
3-methoxypentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-4-6(5-2)7-3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRFEDVNTJTKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190299 | |
| Record name | 3-Methoxypentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36839-67-5 | |
| Record name | 3-Methoxypentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036839675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxypentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


